Cgs 9895 - 77779-50-1

Cgs 9895

Catalog Number: EVT-255309
CAS Number: 77779-50-1
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CGS 9895 is a synthetic pyrazoloquinoline compound recognized as a ligand for the γ-aminobutyric acid type A (GABAA) receptors. [, ] It plays a significant role in scientific research, particularly in studying GABAA receptor pharmacology and exploring potential therapeutic targets for neurological and psychological disorders.

Future Directions
  • Subtype-Specific Drug Development: Further research on CGS 9895 and its analogs could lead to developing drugs selectively targeting specific GABAA receptor subtypes. [] This could result in more effective treatments for anxiety, epilepsy, sleep disorders, and other neurological and psychiatric conditions with fewer side effects.

  • Understanding GABAA Receptor Structure and Function: Continued research with CGS 9895 can provide further insights into the structural basis for its interactions with GABAA receptors. [] This knowledge can contribute to a more complete understanding of GABAA receptor function and facilitate the design of even more selective and potent ligands.

CGS 9896

Compound Description:

CGS 9896 is a pyrazoloquinoline benzodiazepine receptor ligand known for its anxiolytic properties. [] It acts as a benzodiazepine agonist, producing anxiolytic-like effects in animal models. []

Relevance:

CGS 9896 is structurally related to CGS 9895 and serves as a point of comparison in several studies. [, , ] While both compounds share structural similarities, they exhibit distinct pharmacological profiles. Notably, CGS 9896 demonstrates anxiolytic activity in behavioral tests, whereas CGS 9895 does not, despite its ability to bind to benzodiazepine receptors. [] This difference highlights the complex structure-activity relationship within this class of compounds. Additionally, both compounds have been investigated for their effects on hypertonic saline consumption in rats, with CGS 9896, unlike CGS 9895, failing to stimulate intake. []

CGS 8216

Compound Description:

CGS 8216 is a pyrazoloquinoline derivative characterized as a benzodiazepine receptor antagonist. [, ] It binds to benzodiazepine receptors but does not elicit the same pharmacological effects as agonists like diazepam. []

Relevance:

CGS 8216 is structurally similar to both CGS 9895 and CGS 9896, and all three are often mentioned together in studies exploring the structure-activity relationships of pyrazoloquinolines. [, , ] Unlike CGS 9895, which exhibits a mixed profile of agonist and antagonist properties, CGS 8216 acts primarily as a benzodiazepine antagonist. [, ] This distinction underscores the subtle structural variations that can lead to significant differences in pharmacological activity within this class of compounds.

Diazepam

Compound Description:

Diazepam is a classical benzodiazepine drug known for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. [, ] It acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA. [, , ]

Relevance:

Diazepam serves as a key reference compound in many studies investigating the pharmacological profile of CGS 9895. [, , ] Specifically, researchers have focused on the ability of CGS 9895 to antagonize various effects of diazepam, such as ataxia and sedation. [, ] While CGS 9895 can block some of diazepam's actions, it does not consistently antagonize all of its effects, suggesting a complex interaction with different GABAA receptor subtypes or binding sites. [, ]

Flurazepam

Compound Description:

Flurazepam is a classical benzodiazepine drug used for its hypnotic and sedative effects. [] It acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA. []

2‐(4‐methoxyphenyl)‐2H‐pyrazolo[4,3‐c]quinolin‐3(5H)‐one

Compound Description:

This compound, also known as CGS 9895, is a pyrazoloquinoline derivative that exhibits a unique pharmacological profile, acting as both a null modulator (antagonist) at the high-affinity benzodiazepine binding site and a positive allosteric modulator at the α+β− interface of GABAA receptors. []

Relevance:

This compound is the primary focus of the research discussed. Numerous studies investigate its interactions with GABAA receptors, focusing on its dual nature as both an antagonist at the benzodiazepine binding site and a positive allosteric modulator at the α+β− interface. [, , , , , ] Understanding the structural features that contribute to this unique pharmacological profile is crucial for developing subtype-selective GABAA receptor ligands with potential therapeutic applications.

Zolpidem

Compound Description:

Zolpidem is a non-benzodiazepine hypnotic drug prescribed for the short-term treatment of insomnia. [] It is believed to act selectively on a subtype of GABAA receptors containing the α1 subunit. []

Relevance:

Zolpidem is mentioned in a study investigating the effects of pyrazoloquinolines on hypertonic saline consumption in rats. [] While CGS 9895 and other related compounds affected saline intake, zolpidem did not show any significant effects. [] This finding suggests that zolpidem may not share the same mechanism of action or interact with the same GABAA receptor subtypes involved in regulating this specific behavior.

Source and Classification

CGS 9895 is classified under the category of GABAA receptor modulators. It is synthesized from pyrazoloquinoline derivatives and has been studied extensively for its interaction with various GABAA receptor subtypes, particularly focusing on its selectivity and efficacy in modulating receptor activity. The compound has been referenced in multiple scientific studies, indicating its relevance in neuropharmacology and potential therapeutic applications.

Synthesis Analysis

The synthesis of CGS 9895 involves several key steps, typically starting from simpler pyrazoloquinoline precursors. The following outlines a general synthetic route:

  1. Starting Materials: The synthesis begins with the appropriate substituted phenyl and pyrazoloquinoline derivatives.
  2. Reagents: Common reagents include methoxy groups introduced via methylation techniques and coupling agents to facilitate the formation of the quinoline structure.
  3. Key Reactions:
    • Formation of Pyrazoloquinoline: This involves cyclization reactions where the pyrazole ring is formed, followed by subsequent modifications to introduce the methoxyphenyl group.
    • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>98%).
  4. Yield Considerations: Typical yields for such synthetic routes can vary based on reaction conditions, with optimized methods yielding satisfactory amounts of CGS 9895 for further study.
Molecular Structure Analysis

CGS 9895 features a complex molecular structure characterized by:

  • Molecular Formula: C15H13N3O
  • Molecular Weight: Approximately 253.28 g/mol
  • Structural Features:
    • A pyrazoloquinoline core that contributes to its biological activity.
    • A methoxy group at the para position of the phenyl ring enhances lipophilicity and receptor binding affinity.

The structural configuration allows for specific interactions at the GABAA receptor interfaces, particularly at the α+/β− subunit interface, which has been identified as crucial for its modulatory effects.

Chemical Reactions Analysis

CGS 9895 participates in various chemical reactions primarily involving its interaction with GABAA receptors:

  1. Binding Interactions: It binds to specific sites on GABAA receptors, enhancing chloride ion conductance when GABA is present.
  2. Modulatory Effects: Studies show that CGS 9895 acts as a positive allosteric modulator, influencing receptor conformation and function without directly activating the receptor.
  3. Comparative Studies: Its effects have been compared with other modulators like flurazepam, revealing unique binding characteristics and selectivity profiles.
Mechanism of Action

The mechanism of action of CGS 9895 involves:

  • Allosteric Modulation: It enhances GABA-induced currents through allosteric sites rather than competing with GABA for binding. This modulation occurs primarily at the α+/β− interface of GABAA receptors.
  • Key Residue Interaction: Research has identified the α1 Y209 residue as critical for CGS 9895's action, suggesting that alterations in this residue can significantly affect modulation efficacy.
  • Multiple Binding Sites: Evidence indicates that CGS 9895 may interact with additional sites within the transmembrane domain of GABAA receptors, providing a nuanced mechanism of action that could lead to varied pharmacological effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of CGS 9895 include:

Applications

CGS 9895 has significant implications in scientific research and potential therapeutic applications:

  1. Neuropharmacology Research: It serves as a valuable tool for studying GABAA receptor function and pharmacology.
  2. Anxiolytic Development: Given its modulatory effects on inhibitory neurotransmission, CGS 9895 may contribute to developing new anxiolytic medications with fewer side effects than traditional benzodiazepines.
  3. Investigative Studies: Researchers utilize CGS 9895 to explore receptor subtype selectivity, aiding in understanding how different drugs can target specific pathways within the central nervous system.
Pharmacological Mechanisms of Action at GABAA Receptors

Allosteric Modulation via Benzodiazepine-Binding Site Interactions

CGS 9895 (2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one) exhibits a unique null modulatory profile at the canonical high-affinity benzodiazepine (BZD) binding site located at the extracellular α+2− subunit interface of GABAA receptors. Unlike classical BZDs (e.g., diazepam), which potentiate GABA-induced chloride currents as positive allosteric modulators (PAMs), CGS 9895 binds competitively to this site with high nanomolar affinity but elicits no intrinsic modulatory activity. This functional antagonism was demonstrated in recombinant αxβyγ2 receptors (x=1-3,5; y=1-3) expressed in Xenopus laevis oocytes, where CGS 9895 blocked BZD-mediated enhancement without altering GABA efficacy [ [1] [3] [4]]. Its binding specificity depends on a critical histidine residue (e.g., α1-H101) in the BZD site; receptors containing α4/6 subunits (bearing arginine substitutions) remain insensitive [ [3] [8]].

Table 1: Activity Profile of CGS 9895 at the Benzodiazepine Binding Site

PropertyCGS 9895Classical BZDs (e.g., Diazepam)
Binding AffinityHigh (nM range)High (nM range)
Modulatory EfficacyNull modulator (antagonist)Positive allosteric modulator
Key Structural Determinantα1-H101 residueα1-H101 residue
γ2 Subunit RequirementYesYes

Dual Activity: Antagonism at High-Affinity Benzodiazepine Sites and Positive Modulation at α+/β− Interfaces

Beyond BZD-site antagonism, CGS 9895 acts as a positive allosteric modulator via a novel site at the extracellular α+ subunit interface. This site is structurally homologous to the BZD site but pharmacologically distinct [ [4] [5] [7]]. Electrophysiological studies in αβ binary receptors (lacking γ subunits) confirm CGS 9895 enhances GABA-evoked currents, proving γ-independence [ [4] [5]]. Key findings include:

  • Residue-Specific Modulation: Mutation of α1-Y209 (rat sequence) at the α+ interface abolishes potentiation, confirming direct involvement [ [1] [5]].
  • Transmembrane Domain Interactions: CGS 9895 also modulates GABAA receptors via sites in the transmembrane domain (TMD) at β+ interfaces, overlapping with etomidate/propofol binding pockets [ [1] [2] [7]].
  • Flurazepam Cross-Talk: CGS 9895 and flurazepam (a BZD) compete at the α+ interface, suggesting overlapping pharmacophores [ [1]].

Table 2: Dual Binding Sites and Effects of CGS 9895

Binding SiteFunctional RoleKey Residues/Interfaces
Extracellular α+Null modulation (BZD antagonism)α1-H101, γ2 subunit
Extracellular α+Positive allosteric modulationα1-Y209, β3-subunit interface
Transmembrane β+Low-potency positive modulationInter-subunit anesthetic pockets

Subtype-Dependent Enhancement of GABA-Induced Chloride Currents

The modulatory efficacy of CGS 9895 varies significantly across GABAA receptor subtypes, dictated by α and β subunit composition [ [4] [5] [7]]:

  • α-Subunit Dependence: At α+ interfaces, efficacy follows α6 ≥ α1 > α2 ≈ α3. For example, at α6β3γ2 receptors, CGS 9895 enhances GABA currents by >300% at 10 µM, outperforming α1-containing receptors [ [4] [7]].
  • β-Subunit Influence: β1-containing receptors show reduced sensitivity to CGS 9895 compared to β2/β3 subtypes due to divergent residues in the binding pocket [ [7]].
  • Structural Analogs: Pyrazoloquinolinone derivatives (e.g., PQ-substitutions) exhibit improved efficacy and subtype selectivity. Compound 44 (Varagic et al.) shows 400% potentiation at α6β3γ2 vs. 150% at α1β3γ2, highlighting exploitable structure-activity relationships [ [4] [7]].

Table 3: Subtype-Dependent Modulation by CGS 9895 and Analogs

Receptor SubtypeMax. GABA Current Enhancement* (%)Key Pharmacological Features
α1β3180–250%Standard efficacy; β3-dependence
α1β3γ2150–200%Combines α+ PAM + BZD antagonism
α6β3γ2300–400%Highest efficacy; α6-selective PAM
α1β1<50%β1-associated resistance to modulation

*Data derived from two-electrode voltage clamp in Xenopus oocytes at GABA EC3–5 [ [4] [5] [7]].

Properties

CAS Number

77779-50-1

Product Name

Cgs 9895

IUPAC Name

2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

InChI

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3

InChI Key

FTHGIXILGYJOBQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3

Synonyms

2,5-dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one
CGS 9895
CGS-9895

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.